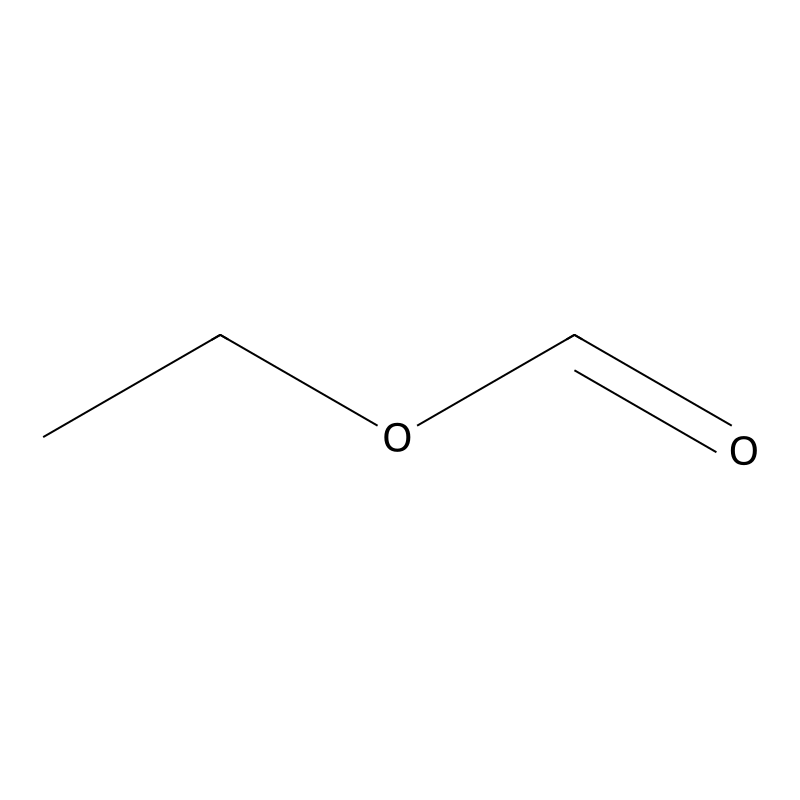

Ethyl formate

HCOOC2H5

C3H6O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

HCOOC2H5

C3H6O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.19 M

88.2 mg/mL at 25 °C

SOLUBILITY IN WATER: 9 PARTS/100 @ 18 °C; MISCIBLE WITH BENZENE

SOL IN ALL PROPORTIONS IN ALCOHOL, ETHER; VERY SOL IN ACETONE

SOL IN MOST ORGANIC SOLVENTS

88,250 mg/L at 25 °C

Solubility in water, g/100ml at 20 °C: 10.5

Soluble in most fixed oils, propylene glycol, water (with gradual decomposition), slightly soluble in mineral oil. Insoluble in glycerol

1ml in 5ml 50% ethanol (in ethanol)

(64°F): 9%

Synonyms

Canonical SMILES

Flavoring Agent

Field: Food Industry

Application: Ethyl formate has a characteristic smell of rum and is partially responsible for the flavor of raspberries. The synthetic product is often used as a flavoring agent in lemonade and artificial alcoholic beverages.

Method: It is added to food products in controlled quantities to enhance or impart a particular flavor.

Outcome: It helps in improving the taste and aroma of food products.

Solvent

Field: Industrial Chemistry

Application: Ethyl formate is used as a solvent for cellulose nitrate, cellulose acetate, oils, and greases.

Method: It is used in various industrial processes where it helps in dissolving or diluting other substances.

Outcome: It aids in the manufacturing process of various products.

Fungicide and Larvicide

Field: Agriculture

Application: Ethyl formate is used as a fungicide and larvicide in processed foods such as dried fruits and cereals.

Method: It is applied to crops or stored food products to control or kill fungi and larvae.

Outcome: It helps in preserving the quality and increasing the shelf life of food products.

Manufacture of Safety Glass

Field: Manufacturing Industry

Application: Ethyl formate is used during the manufacture of safety glass.

Fumigating Agent

Field: Pest Control

Application: Ethyl formate is used for fumigating tobacco, cereals, and dried fruits.

Method: It is applied as a gas or smoke to the targeted areas to kill pests.

Outcome: It helps in controlling pests and maintaining the quality of the products.

Astronomical Significance

Field: Astronomy

Application: Ethyl formate has been detected in outer space, specifically in the Sagittarius B2 dust cloud at the center of the Milky Way.

Lacquer Applications

Field: Industrial Manufacturing

Application: Ethyl formate is used during spray, brush, or dip applications of lacquers.

Method: It is applied during the manufacturing process of various products where lacquer is used.

Substitute for Acetone

Application: Ethyl formate can be used as a substitute for acetone.

Method: It is used in various industrial processes where acetone is traditionally used.

Astronomical Significance

Application: Ethyl formate has been detected in outer space, specifically in the Orion constellation.

Food and Beverage Industry

Field: Food and Beverage Industry

Application: The synthetic product of Ethyl formate is often used as a flavoring agent in lemonade and artificial alcoholic beverages.

Method: It is added to beverages in controlled quantities to enhance or impart a particular flavor.

Outcome: It helps in improving the taste and aroma of beverages.

Ethyl formate, also known as ethyl methanoate, is a volatile ester characterized by the chemical formula C₃H₆O₂. It is produced through the reaction of ethanol (an alcohol) and formic acid (a carboxylic acid). Ethyl formate is a colorless liquid with a pleasant fruity aroma reminiscent of rum or raspberries, making it appealing in various applications, particularly in the food industry . It has a low boiling point of 54 °C and a density of 0.917 g/cm³, making it miscible with many organic solvents while being poorly soluble in water .

- Formation of Formamide: Ethyl formate reacts with ammonia to produce formamide and ethanol:

- Hydrolysis: Under acidic or basic conditions, ethyl formate can hydrolyze to yield ethanol and formic acid:

These reactions illustrate its versatility as a reactant in organic synthesis and its potential to serve as a precursor for other compounds .

Ethyl formate is recognized for its biological activity, particularly as a fumigant and larvicide. It is used in processed foods to control pests without leaving harmful residues. The compound is generally regarded as safe by the U.S. Food and Drug Administration, although it can irritate the eyes, skin, and respiratory system upon exposure . Additionally, ethyl formate has been detected in space, specifically in dust clouds within the Milky Way galaxy, suggesting potential roles in astrobiology and organic chemistry beyond Earth .

Several methods exist for synthesizing ethyl formate:

- Fischer Esterification: The most common laboratory method involves the reaction of concentrated formic acid with anhydrous ethanol in the presence of a desiccant like anhydrous calcium chloride under reflux conditions.

- Sodium Formate Method: Sodium formate can be reacted with anhydrous ethanol and concentrated sulfuric acid to produce ethyl formate.

- Industrial Production: Ethyl formate can be synthesized industrially by reacting ethanol with carbon dioxide under high pressure (100-125 °C) using a gold catalyst supported on titanium dioxide. This method is not typically feasible for amateur chemists due to the specialized equipment required .

Ethyl formate has diverse applications across various industries:

- Flavoring Agent: It is widely used as a flavoring agent in food products such as beverages and candies due to its pleasant aroma.

- Solvent: Ethyl formate serves as a solvent for cellulose nitrate and cellulose acetate, oils, and greases.

- Fumigant: It is employed in agriculture as an alternative to methyl bromide for fumigating tobacco, cereals, and dried fruits .

- Research: Its presence in extraterrestrial environments raises interest in astrobiological studies .

Studies have shown that ethyl formate interacts with various biological systems. Its role as a fumigant highlights its efficacy against pests while minimizing toxicity to humans when used within recommended exposure limits. The compound's ability to irritate mucous membranes necessitates careful handling in industrial settings . Additionally, research into its detection in space suggests interactions with cosmic dust and potential implications for organic chemistry beyond Earth .

Ethyl formate shares similarities with other esters but exhibits unique characteristics that distinguish it:

| Compound Name | Chemical Formula | Odor Characteristics | Common Uses |

|---|---|---|---|

| Methyl Formate | C₂H₄O₂ | Fruity | Solvent, intermediate |

| Methyl Acetate | C₃H₆O₂ | Sweet | Solvent, paint thinner |

| Propyl Formate | C₄H₈O₂ | Fruity | Flavoring agent |

Uniqueness of Ethyl Formate- Aroma: Ethyl formate has a distinctive rum-like odor that is not found in methyl or propyl esters.

- Biological Activity: Its specific use as a fumigant sets it apart from other similar compounds that may not have such applications.

- Presence in Space: Ethyl formate's detection in cosmic environments adds an intriguing aspect to its profile compared to other esters .

Esterification of Formic Acid with Ethanol

The most widely established method for ethyl formate production involves the direct esterification of formic acid with ethanol through Fischer esterification [1] [2]. This reaction follows the fundamental mechanism where formic acid reacts with ethanol to form ethyl formate and water as a byproduct. The classical approach typically employs formic acid concentrations of 98-99% and absolute ethanol under controlled temperature conditions ranging from 50-80°C [1] [3].

The reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group of ethanol attacks the carbonyl carbon of formic acid, forming a tetrahedral intermediate. This intermediate subsequently eliminates water to yield the desired ethyl formate product. The equilibrium nature of this reaction necessitates continuous water removal to drive the reaction toward completion [2] [4].

Research findings indicate that traditional esterification methods achieve yields of approximately 80%, with reaction times extending up to 24 hours [5]. However, optimized conditions utilizing enhanced temperature control and improved raw material ratios have demonstrated significant improvements, achieving yields of 95.4% under semi-continuous operation [5].

Sulfuric Acid as Catalyst

Sulfuric acid serves as the predominant catalyst in classical ethyl formate synthesis, functioning as both a proton source and dehydrating agent [1] [2] [6]. The catalyst promotes the esterification reaction by protonating the carbonyl oxygen of formic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by ethanol [2].

The mechanism involves initial protonation of formic acid, followed by nucleophilic attack from ethanol, formation of a tetrahedral intermediate, and subsequent elimination of water. The sulfuric acid catalyst typically comprises 0.1-1.0% by weight of the formic acid feed, with optimal concentrations determined by reaction conditions and desired selectivity [3] [6].

Studies demonstrate that sulfuric acid catalysis enables operation at moderate temperatures while maintaining high conversion rates. The catalyst system shows excellent performance across various operating conditions, with the ability to achieve formic acid yields exceeding 95% under optimized conditions [3] [7].

Industrial Production Processes

Continuous Flow Methods

Industrial continuous flow processes represent advanced methodologies for ethyl formate production, offering superior heat and mass transfer characteristics compared to traditional batch operations [8] [9]. These systems enable precise control over reaction parameters, including temperature, pressure, and residence time, resulting in enhanced product quality and yield consistency.

Continuous flow reactors typically operate at temperatures ranging from 54-100°C with variable residence times depending on the specific process design and throughput requirements. The continuous removal of ethyl formate through distillation maintains favorable reaction equilibrium while preventing product degradation [8].

Recent developments in continuous flow technology have demonstrated significant improvements in safety and efficiency. Advanced reactor designs, including vertical dynamic reactors, effectively address safety concerns related to gas accumulation and electrostatic charge buildup while achieving reaction times as short as 20 minutes compared to traditional batch processes requiring 600 minutes [9].

Batch Production Techniques

Batch production remains a viable approach for ethyl formate manufacture, particularly for smaller-scale operations or specialized applications. Traditional batch processes involve charging formic acid and ethanol into a reactor vessel, adding sulfuric acid catalyst, and maintaining reflux conditions for extended periods [6] [5].

The batch approach typically requires reaction times of 24 hours at temperatures between 50-80°C, achieving yields of approximately 80%. Water removal is accomplished through azeotropic distillation, where the ternary azeotrope of ethyl formate, ethanol, and water is continuously removed from the reactor top and separated in a decanter system [5].

Modern batch techniques have incorporated improvements such as enhanced heat transfer systems, advanced distillation configurations, and optimized catalyst addition protocols. These modifications have resulted in improved yields and reduced processing times while maintaining the operational simplicity characteristic of batch operations [6].

Modern Synthetic Approaches

Reaction with 2-Methyl-5-Nitroimidazole

An innovative synthetic pathway involves the reaction of 2-methyl-5-nitroimidazole with formic acid and ethylene oxide to produce ethyl formate as a valuable byproduct [1] [7]. This method comprises a two-step process where 2-methyl-5-nitroimidazole initially reacts with formic acid at concentrations of 95-99% under controlled temperature conditions of 65-70°C.

The synthesis reaction involves dissolving 100-120 parts by weight of 2-methyl-5-nitroimidazole in a reaction tank, adding 100 parts by weight of formic acid, and maintaining the temperature for 10-20 minutes until complete dissolution occurs. Subsequently, 90-100 parts by weight of ethylene oxide is added to obtain a metronidazole reaction solution [1] [7].

The second step involves adding the metronidazole reaction solution to absolute ethanol with stirring and heating to 65-70°C, followed by refluxing for 1.5-2 hours. Distillation is then performed to collect the 65-100°C distillate, which contains ethyl formate. This method achieves yields approaching 98% of the theoretical loading, demonstrating exceptional efficiency [1] [7].

Ethylene Oxide Methodologies

Ethylene oxide-based methodologies represent advanced synthetic approaches that leverage the reactivity of ethylene oxide with various substrates to produce ethyl formate [1] [7]. These methods typically involve the reaction of ethylene oxide with formic acid derivatives under controlled conditions to achieve high selectivity and yield.

One approach involves the reaction of ethylene oxide with formic acid in the presence of catalytic amounts of sulfuric acid at temperatures ranging from 70-80°C. The reaction proceeds through nucleophilic ring-opening of ethylene oxide by formic acid, followed by rearrangement to form ethyl formate [3].

Alternative methodologies employ ethylene oxide in combination with nitroimidazole derivatives, where the ethylene oxide serves as an alkylating agent while simultaneously participating in ester formation. These reactions typically achieve conversion yields exceeding 95% under optimized conditions with reaction times of 1.5-2 hours [7].

Green Chemistry Applications in Synthesis

Sustainable Catalysts

Modern green chemistry approaches have introduced sustainable catalyst systems that address environmental concerns while maintaining high catalytic performance. Platinum-nanoparticle-decorated nickel hydroxide catalysts represent breakthrough developments in sustainable ethyl formate synthesis, achieving significantly lower onset potentials of 0.5 V versus reversible hydrogen electrode compared to traditional methods requiring greater than 1.35 V [10].

These sustainable catalysts demonstrate exceptional formate faradaic efficiency of 78.8% and high production rates of 1.3 mmol h⁻¹ mg⁻¹ at 0.8 V versus reversible hydrogen electrode. The platinum valence state serves as an effective descriptor for formate faradaic efficiency, with the catalyst system reducing carbon dioxide emissions by over 50% compared to conventional methods [10].

Immobilized sulfuric acid on activated carbon represents another sustainable catalyst approach, achieving surface acid densities of 0.85 mmol/g. This catalyst system enables ethyl formate synthesis with conversion yields up to 99.4% while maintaining excellent recyclability for at least 10 cycles without significant deactivation [11] [12].

Solvent-Free Synthesis

Solvent-free synthesis methodologies have emerged as environmentally benign alternatives to traditional solvent-based processes. Microwave-assisted solvent-free preparation of formate esters demonstrates exceptional efficiency, achieving high yields of 85-95% within reaction times of 140-300 seconds [13].

These processes typically employ sodium formate and p-toluenesulfonic acid monohydrate under microwave irradiation conditions, eliminating the need for organic solvents while maintaining high reaction rates and clean product profiles. The methodology offers advantages including rapid reaction rates, clean reactions, and environmentally benign conditions [13].

Ultrasound-promoted solvent-free synthesis represents another green approach, achieving N-formylation of amines under catalyst-free conditions at room temperature. This methodology eliminates the need for both solvents and catalysts while achieving excellent yields of 95% within reaction times as short as 10 seconds [14].

Purity

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colourless liquid with a sharp, rum-like odour

Colorless liquid with a fruity odor.

Color/Form

WATER-WHITE LIQ

Colorless liquid.

XLogP3

Exact Mass

Boiling Point

54.4 °C

54.5 °C @ 760 MM HG

52-54 °C

130°F

Flash Point

-20 °C (-4 °F) (CLOSED CUP)

-20 °C c.c.

-4°F

Vapor Density

Relative vapor density (air = 1): 2.6

Density

d20 0.92

0.9168 @ 20 °C

Relative density (water = 1): 0.92

0.917-0.922

0.92

LogP

0.23

Odor

Appearance

Melting Point

-79.6 °C

Mp -80.5 °

-80.5 °C

-80.5°C

-80 °C

-113°F

Storage

UNII

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Mechanism of Action

Vapor Pressure

244.62 mmHg

200 MM HG @ 20.6 °C

Vapor pressure, kPa at 20 °C: 25.6

200 mmHg

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Agrochemicals -> Insecticides

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

/IT IS/...PREPARED BY ESTERIFICATION OF ETHYL ALCOHOL AND FORMIC ACID OR BY DISTILLATION OF ETHYL ACETATE & FORMIC ACID IN PRESENCE OF CONCN SULFURIC ACID.

Produced by carbonylation of ethanol with carbon monoxide...

General Manufacturing Information

USE IN FOODS RESTRICTED TO 0.0015%.

NON-ALCOHOLIC BEVERAGES 9.4 PPM, ALCOHOLIC BEVERAGES 10 PPM, ICE CREAM, ICES, ETC 21 PPM, CANDY 50 PPM, BAKED GOODS 98 PPM, GELATINS AND PUDDINGS 0.35-11 PPM, CHEWING GUM 430 PPM.

OF DIRECT FOOD ADDITIVES: LIMITATIONS- SYNTHETIC FLAVOR.

Analytic Laboratory Methods

Storage Conditions

Stability Shelf Life

Dates

Ethyl formate + nitrogen fumigant: a new, safe, and environmentally friendly option for treating a 20 ft shipping container loaded with general freight

E Marco Coetzee, Hamish McKirdy, Xin Du, Simon J McKirdy, YongLin RenPMID: 34120567 DOI: 10.1080/03601234.2021.1936850

Abstract

The use of shipping containers for cargo transportation has the potential to transport insect pests from infested to non-infested areas. Fumigation is required as an appropriate biosecurity measure to exterminate insect pests. Fumigation trials were conducted in a 20 ft general purpose (GP) shipping container. Four species of mixed-age cultures,(F.),

(L.),

(Ballion), and

(F.) were used for bioassays. Ninety g m

of ethyl formate + nitrogen formed non-flammable ethyl formate fumigant formulation was released into the container. The fumigation yielded sufficient concentration × time (

) products at a range of 437.54-449.19 g h m

in the container for exterminating all life stages. Ethyl formate left no residue in treated drinks. This study demonstrated that on site generation of a non-flammable ethyl formate and nitrogen fumigant can be achieved and this new application technology ensures that ethyl formate distributes evenly in the container within 30 min after application and with a variation of <3%. The research further demonstrated that an ethyl formate + nitrogen application can be used as a pre-shipment treatment for controlling all the stages of insect pests in a shipping container. After a fumigation holding period and ventilation of 15 min, ethyl formate was successfully removed from the container at 0.5-35ppm in different locations. The levels of ethyl formate in the workspace were <0.5 ppm during application, fumigation, and aeriation, which is about 5% of the 100 ppm level for ethyl formate.

In-transit fumigation of shipping containers with ethyl formate + nitrogen on road and continued journey on sea

Eugene M Coetzee, Xin Du, Melissa L Thomas, YongLin Ren, Simon J McKirdyPMID: 32609071 DOI: 10.1080/03601234.2020.1786328

Abstract

Fumigation is required as an appropriate biosecurity measure to exterminate insect pests in shipping containers. The aim of this study was to determine if ethyl formate (EF) + nitrogen could be safely applied as an in-transit fumigant for containers transported on land and then by sea. In-transit fumigation trials were conducted in four 20 ft shipping containers during a four-day journey in December 2019 in Western Australia. Ethyl formate (90 g m) was released with nitrogen into the containers. Ethyl formate concentrations inside the containers and the surrounding environment on the barge were monitored at timed intervals throughout the overnight voyage. This study added new data on in-transit fumigation with ethyl formate + nitrogen via road and has successfully demonstrated safety of in-transit fumigation with ethyl formate + nitrogen via the marine sector. There was no detectable risk to the public, crew members on the barge or workers throughout the journey. In addition, all tested containers were ready to be opened and unloaded with 5-10 minutes aeration or without aeration upon arrival.

Degradation of the mixture of ethyl formate, propionic aldehyde, and acetone by Aeromonas salmonicida: A novel microorganism screened from biomass generated in the citric acid fermentation industry

Xiaolong Yao, Ke Wang, Shanshan Zhang, Shan Liang, Ke Li, Chun Wang, Tingting Zhang, Hailong Li, Juncheng Wang, Liming Dong, Zhiliang YaoPMID: 32554008 DOI: 10.1016/j.chemosphere.2020.127320

Abstract

Microorganisms play important roles in the degradation of volatile organic compounds. Aeromonas salmonicida strain (AEP-3) generated from biomass in the citric acid fermentation industry was screened and subjected to denaturing gradient gel electrophoresis (DGGE) fingerprinting and 16S rDNA gene sequencing. The growth conditions of AEP-3 in Luria-Bertani broth were optimized at 25 °C and approximately pH 7. AEP-3 was used to degrade ethyl formate, propionic aldehyde, or acetone alone and their mixture. The concentrations of ethyl formate, propionic aldehyde, and acetone were below 7500, 600, and 800 mg L, respectively, and their maximum degradation efficiencies were 100%, 92.41%, and 34.75%. AEP-3 first degraded acetone and propionic aldehyde in the mixture, followed by ethyl formate. The degradation pathways of these organic compounds in the mixture and their substrate interactions during degradation were explored. Propionic aldehyde was first converted into propionic acid in the metabolic process and was involved in the subsequent carboxylic acid cycle. By contrast, ethyl formate was first hydrolyzed into formic acid and ethanol. Then, formic acid participated in the cyclic metabolism of carboxylic acid, whereas, ethanol was hydrolyzed into acetaldehyde and acetic acid through alcohol and aldehyde dehydrogenase. Additionally, acetone directly interacted with nitrate in the medium under the action of hydrogen ions and produced carbon dioxide, water, and nitrogen. Overall, this study provides a new degrading bacterium biodegradability toward the exhaust gas of citric acid fermentation.

Ethyl Formate as a Methyl Bromide Alternative for Phytosanitary Disinfestation of Imported Banana in Korea With Logistical Considerations

Min-Goo Park, Chung-Gyoo Park, Jeong-Oh Yang, Gil-Hah Kim, Yonglin Ren, Byung-Ho Lee, Dong H ChaPMID: 32372093 DOI: 10.1093/jee/toaa088

Abstract

Methyl bromide (MB) use for quarantine and phytosanitary purposes is being phased out. Several effective MB alternatives have been identified depending on the target system. Industry commitment for the shift to new technologies will depend not only on the efficacy of alternatives but also on their compatibility and integrability into existing operations. We compared the efficacy of MB and ethyl formate (EF) for disinfestation of Planococcus citri (Risso) (Hemiptera: Pseudococcidae) as a representative surface pest on banana and evaluated whether EF fumigation is compatible with the current packaging materials and loading ratio used by the South Korean banana import industry. Fumigation trials with P. citri adults and eggs showed that EF was at least as effective as MB at the EF and MB concentrations recommended under the current phytosanitary disinfestation guidelines. From a logistical standpoint, EF gas could not effectively penetrate plastic bagging typically used in banana cartons during commercial shipping. Also, EF sorption to bananas and packing materials (used as cushioning inside bagging) further lowered realized EF concentrations around bananas. These reductions in EF concentration translated into reduced mortality of P. citri eggs, indicating that despite similar efficacy of MB and EF for controlling P. citri, further consideration and optimization of other industry logistics such as packaging and loading ratio is necessary to enhance the adoption of this MB alternative.Commercial trials evaluating the novel use of ethyl formate for in-transit fumigation of shipping containers

E Marco Coetzee, James Newman, Grey T Coupland, Melissa Thomas, Johann van der Merwe, YongLin Ren, Simon J McKirdyPMID: 31230521 DOI: 10.1080/03601234.2019.1631101

Abstract

The use of shipping containers for cargo transportation has the potential to transport insect pests from infested to non-infested areas. Therefore, fumigation is required as an appropriate biosecurity measure to exterminate these pests. In-transit fumigation trials were conducted in two 20 ft shipping containers during a two-day journey in both September and December 2017. Ethyl formate (90 g m) was purged with nitrogen (EF + N

) into the containers. Ethyl formate concentration inside containers and the surrounding environment were monitored at timed intervals throughout the journey. Fumigation achieved sufficient concentration × time (

) products in the containers during the journey, which can exterminate all stages of most common insect pests. The

products in-transit were greater than those in a shipping container being fumigated in a stationary position at a dose rate of 90 g m

³ for 24 hours exposure. Levels of EF in the environment between 1-15 m downwind from the containers and driver's cabin were less than 0.5 ppm at each of the timed intervals, 200 times below 100 ppm of EF Threshold Limit Value (TLV). Our study indicates that in-transit EF + N

technology has the potential to deliver cost savings in the fumigation process through reduction of the Labor cost, elimination of the time a container and cargo must remain stationary in a fumigation yard and a significant decrease in total supply chain time (between container packing and receival).

Comparison of the Efficacy and Phytotoxicity of Phosphine and Ethyl Formate for Controlling Pseudococcus longispinus (Hemiptera: Pseudococcidae) and Pseudococcus orchidicola on Imported Foliage Nursery Plants

Yejin Kyung, Hyun Kyung Kim, Sung Woo Cho, Bong-Su Kim, Jeong-Oh Yang, Hyun-Na Koo, Gil-Hah KimPMID: 31115458 DOI: 10.1093/jee/toz125

Abstract

The fumigation activity of phosphine (PH3) and ethyl formate (EF) and their phytotoxicity to 13 imported foliage nursery plant species were evaluated. The lethal concentration and time (LCT99) values of the PH3 indicated that the susceptibility of the nymphs (3.95 and <0.45 mg·h/liter, respectively) was higher than that of the adults (5.29 and 3.66 mg·h/liter, respectively) of two mealybugs [Pseudococcus longispinus (Targioni-Tozzetti) and P. orchidicola Takahashi]. The highest concentration reduction rate of PH3 and EF on the 13 foliage nursery plants in the 12-liter desiccator was 41.5% for Heteropanax fragrans and 71.7% for Schefflera arboricola, respectively, which indicates that PH3 has a lower sorption rate than EF. The phytotoxicities of PH3-treated foliage nursery plants did not significantly differ from those of the nontreated plants, but EF caused phytotoxicity in 11 foliage nursery plants a week after treatment. When the exposure time of PH3 increased to 24 h, the adults and nymphs of both mealybug species showed 100% mortality in the 0.5 m3 fumigation chamber. In the 10 m3 fumigation container used in the field, there was 100% mortality of both mealybugs after treatment with 2 g/m3 PH3 for 24 h at 16°C. These results indicate that EF is not a suitable mealybug fumigant due to its high sorption and phytotoxicity to foliage nursery plants, despite fumigation activity against the two species. However, PH3 seems to be suitable for mealybug fumigation in foliage nursery plants and can be used as a substitute for methyl bromide.Thermally induced characterization and modeling of physicochemical, acoustic, rheological, and thermodynamic properties of novel blends of (HEF + AEP) and (HEF + AMP) for CO

Sweta Balchandani, Bishnupada Mandal, Swapnil Dharaskar, Arvind Kumar, Syamalendu BandyopadhyayPMID: 31494857 DOI: 10.1007/s11356-019-06305-5

Abstract

COand H

S removal from flue gases is indispensable to be done for protection of environment with respect to global warming as well as clean air. Chemical absorption is one of the most developed and capable techniques for the removal of these sour gases. Among the many solvents, ionic liquids (ILs) are more capable due to their desirable green solvent properties. However, ILs being usually costlier, the blends of ILs and amines are more suggestive for absorption. In the present work, various essential characterization properties such as density, viscosity, sound velocity, and refractive index of two ionic liquid-amine blend systems viz. (1) 2-Hydroxy ethyl ammonium formate (HEF) + 1-(2-aminoethyl) piperazine (AEP) and (2) 2-Hydroxy ethyl ammonium formate (HEF) + 2-Amino-2-methyl-1-propanol (AMP) are reported. The temperature range for which all the measurements were conducted is 298.15 to 333.15 K. For both systems of (HEF + AEP) and (HEF + AMP), HEF mass fractions were varied from 0.2 to 0.8.The density and viscosity results were correlated as a function of temperature and concentration of ionic liquid and amine with Redlich-Kister and Grunberg-Nissan models, respectively. Moreover, feed forward neural network model (ANN) is explored for correlating experimentally determined sound velocity and refractive index data. The measured properties are further analyzed to estimate various thermodynamic as well as transport properties such as diffusivity of CO

/H

S in the (HEF + AEP) and (HEF + AMP), thermal expansion coefficients, and isentropic compressibility, ΔG

, ΔS

, ΔH

, using the available models in the literature.

Physical, chemical and biological behaviour of fumigants on cottonseed

Yu Xiao, Tao Liu, Chunyuan Gu, Jinghui Yu, Manjree Agarwal, Changyao Shan, YongLin RenPMID: 30614394 DOI: 10.1080/03601234.2018.1530548

Abstract

Fumigation is required to protect cottonseed in storage and pre-shipment from insect pests and/or microorganisms. Fumigation of cottonseed with carbon disulphide (CS), carbonyl sulphide (COS), ethanedinitrile (C

N

), ethyl formate (EF), methyl bromide (MB) and phosphine (PH

) showed that >85% of the fumigants disappeared within 5 h of exposure. COS maintained >20 mg L

for 24 h. After 1 day of aeration, 75%-85% of the absorbed COS and MB and 20%-40% of the absorbed CS

, EF and PH

were released from treated cottonseed. The fumigant residues were reduced by 80% for COS, 50% for EF or MB and 25% for CS

after 1 day of aeration. After 13 days of aeration, fumigant residues were reduced by 95% for MB, 65% for EF, 55% for CS

and to natural levels in the COS residue. Carbon disulphide, COS, PH

, EF and C

N

had no effect on the germination of cottonseed, but germination was reduced to 50% by MB. COS has potential as a fumigant for control of insect pests in cottonseed because it dissipates quickly and does not negatively impact germination. On the other hand, MB appears to strongly absorb and requires an extended period for residues to dissipate, and it negatively impacts germination.

Minimization of energy transduction confers resistance to phosphine in the rice weevil, Sitophilus oryzae

Kyeongnam Kim, Jeong Oh Yang, Jae-Yoon Sung, Ji-Young Lee, Jeong Sun Park, Heung-Sik Lee, Byung-Ho Lee, Yonglin Ren, Dong-Woo Lee, Sung-Eun LeePMID: 31601880 DOI: 10.1038/s41598-019-50972-w

Abstract

Infestation of phosphine (PH) resistant insects threatens global grain reserves. PH

fumigation controls rice weevil (Sitophilus oryzae) but not highly resistant insect pests. Here, we investigated naturally occurring strains of S. oryzae that were moderately resistant (MR), strongly resistant (SR), or susceptible (wild-type; WT) to PH

using global proteome analysis and mitochondrial DNA sequencing. Both PH

resistant (PH

-R) strains exhibited higher susceptibility to ethyl formate-mediated inhibition of cytochrome c oxidase than the WT strain, whereas the disinfectant PH

concentration time of the SR strain was much longer than that of the MR strain. Unlike the MR strain, which showed altered expression levels of genes encoding metabolic enzymes involved in catabolic pathways that minimize metabolic burden, the SR strain showed changes in the mitochondrial respiratory chain. Our results suggest that the acquisition of strong PH

resistance necessitates the avoidance of oxidative phosphorylation through the accumulation of a few non-synonymous mutations in mitochondrial genes encoding complex I subunits as well as nuclear genes encoding dihydrolipoamide dehydrogenase, concomitant with metabolic reprogramming, a recognized hallmark of cancer metabolism. Taken together, our data suggest that reprogrammed metabolism represents a survival strategy of SR insect pests for the compensation of minimized energy transduction under anoxic conditions. Therefore, understanding the resistance mechanism of PH

-R strains will support the development of new strategies to control insect pests.

Synthesis and Characterization of Ethyl Formate Precursor for Activated Release Application

Amr Zaitoon, Loong-Tak Lim, Cynthia Scott-DupreePMID: 31757122 DOI: 10.1021/acs.jafc.9b06335

Abstract

Ethyl formate (EF) is a generally recognized-as-safe flavoring agent commonly used in the food industry. It is a naturally occurring volatile with insecticidal and antimicrobial properties, promising as an alternate fumigant to methyl bromide which is undesirable due to its ozone depletion in the stratosphere and toxic properties. However, EF is highly volatile, flammable, and susceptible to hydrolytic degradation. These properties present considerable end-use challenges. In this study, a precursor of EF was synthesized via the condensation reaction of adipic acid dihydrazide and triethyl orthoformate to form diethyl-adipoyldiformohydrazonate, as confirmed by Fourier transformed infrared and solid-state nuclear magnetic resonance spectroscopies. Differential scanning calorimetry analysis showed that the precursor had a melting point of 174 °C. The physical properties of the precursor were studied using scanning electron microscopy and dynamic light scattering analysis, which showed that the precursor was made up of agglomerated particulates with irregular shapes and sizes. The resulting precursor was nonvolatile and remained stable under dry conditions but could be hydrolyzed readily to trigger the release of EF. The release behaviors of EF from the precursor was evaluated by citric acid-catalyzed hydrolysis, showing that 0.38 ± 0.008 mg EF/mg precursor was released after 2 h at 25 °C, representing about 98% of the theoretical loading. Both EF release rate and its total release amount decreased significantly (

< 0.05) with decreasing temperature and relative humidity. The conversion of the highly volatile EF into a solid-state precursor, in conjunction with the activated release strategy, can be useful for controlled release of EF for fumigation and other applications in destroying insect pests and inhibiting the proliferation of spoilage microorganisms.